{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a complex organic compound that features two pyrazole rings substituted with butan-2-yl and 2,2-difluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of butan-2-yl and 2,2-difluoroethyl groups through alkylation reactions. The final step is the coupling of the two substituted pyrazole rings via a suitable linker, such as a methylene bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Ethyl-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be investigated for its potential as a bioactive molecule. The presence of the pyrazole rings suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The difluoroethyl group is known to enhance the metabolic stability of drug candidates, making this compound a promising lead for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties could be leveraged in the development of new polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is not fully understood, but it is believed to involve interactions with specific molecular targets. The pyrazole rings can engage in hydrogen bonding and π-π interactions with proteins and other biomolecules, potentially modulating their activity. The difluoroethyl group may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(butan-2-yl)-1H-pyrazole
- 1-(2,2-difluoroethyl)-1H-pyrazole
- 1-(butan-2-yl)-3-(2,2-difluoroethyl)-1H-pyrazole
Uniqueness
What sets {[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine apart from similar compounds is the presence of two distinct pyrazole rings connected by a methylene bridge. This unique structure provides a versatile platform for further functionalization and exploration of new chemical and biological properties.
Properties
Molecular Formula |
C14H21F2N5 |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-[1-(2,2-difluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C14H21F2N5/c1-3-11(2)21-13(4-6-18-21)9-17-8-12-5-7-20(19-12)10-14(15)16/h4-7,11,14,17H,3,8-10H2,1-2H3 |
InChI Key |
CMMBYUUMOATFDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNCC2=NN(C=C2)CC(F)F |
Origin of Product |
United States |
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